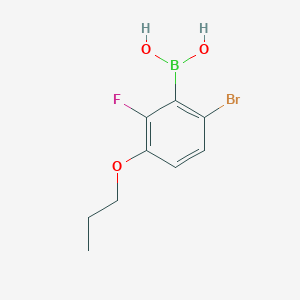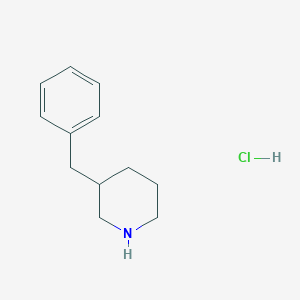
6-Bromo-2-fluoro-3-propoxyphenylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of halogenated phenylboronic acids typically involves halogenated benzene derivatives as starting materials. In one of the studies, 4-(2-Bromoacetyl)-3-fluorophenylboronic acid was synthesized starting from 4-bromo-2-fluorobenzonitrile using a Grignard reaction, followed by protection of the carbonyl group, another Grignard reaction, and finally, the introduction of the borono group . This methodology could potentially be adapted for the synthesis of 6-Bromo-2-fluoro-3-propoxyphenylboronic acid by altering the substituents and the order of the reactions.
Molecular Structure Analysis
The molecular structure of boronic acids is characterized by the presence of a boron atom connected to two hydroxyl groups and an aromatic ring. The presence of halogens such as bromine and fluorine in the aromatic ring can influence the reactivity and stability of the boronic acid. The electronic effects of these substituents could be analyzed through spectroscopic methods such as NMR, as seen in the study of halopurine nucleosides .
Chemical Reactions Analysis
Boronic acids are known to participate in various chemical reactions, including Suzuki coupling, which is a widely used cross-coupling reaction to form carbon-carbon bonds. The presence of halogens on the aromatic ring can also lead to nucleophilic aromatic substitution (S_NAr) reactions, as discussed in the paper on halopurine nucleosides . The specific reactivity of 6-Bromo-2-fluoro-3-propoxyphenylboronic acid would depend on the position of the substituents and the electronic effects they impart.
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acids are influenced by their molecular structure. The halogen substituents can affect the acid's boiling point, melting point, solubility, and stability. The fluorogenic reagents discussed in the papers, such as 3-Bromomethyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone, are used for the detection of carboxylic acids in HPLC, indicating the importance of understanding the fluorescent properties of halogenated compounds . These properties would be relevant for the analysis of 6-Bromo-2-fluoro-3-propoxyphenylboronic acid as well.
科学的研究の応用
Synthesis and Material Science Applications
Versatile Synthesis of Halogenated Pyridines and Pyridones : Compounds similar to 6-Bromo-2-fluoro-3-propoxyphenylboronic acid, like 5-bromo-2-fluoro-3-pyridylboronic acid, have been prepared and used in the versatile synthesis of disubstituted 2-fluoropyridines and 2-pyridones via Suzuki reactions. These pyridines and pyridones are important in various chemical syntheses, showcasing the utility of halogenated boronic acids in creating complex heterocyclic structures (Sutherland & Gallagher, 2003).
Halodeboronation Reactions : Research on the halodeboronation of aryl boronic acids, such as the transformation of cyano-fluorophenylboronic acids into aryl bromides and chlorides, demonstrates the reactivity and versatility of boronic acids in synthetic chemistry. This has implications for the facile synthesis of halogenated aromatic compounds, which are valuable in medicinal chemistry and material science (Szumigala et al., 2004).
Cross-Coupling Reactions for Heteroarylpyridines : The development of new pyridylboronic acids and their application in Suzuki cross-coupling reactions to yield heteroarylpyridines points towards the significant role boronic acids play in creating compounds with potential electronic and optical properties. Such reactions are foundational in the development of organic electronic materials and pharmaceuticals (Parry et al., 2003).
特性
IUPAC Name |
(6-bromo-2-fluoro-3-propoxyphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BBrFO3/c1-2-5-15-7-4-3-6(11)8(9(7)12)10(13)14/h3-4,13-14H,2,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRFJKFUWHJKBRV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)OCCC)Br)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BBrFO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584816 |
Source


|
| Record name | (6-Bromo-2-fluoro-3-propoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.90 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-fluoro-3-propoxyphenylboronic acid | |
CAS RN |
1072951-85-9 |
Source


|
| Record name | B-(6-Bromo-2-fluoro-3-propoxyphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072951-85-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6-Bromo-2-fluoro-3-propoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(Cyanomethyl)sulfanyl]benzoic acid](/img/structure/B1286821.png)
![(3aR,4S,5R,6aS)-4-(Hydroxymethyl)-5-((triethylsilyl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B1286833.png)



![cis-3-Boc-3,8-diazabicyclo[4.2.0]octane](/img/structure/B1286846.png)






